molecular formula C7H16N2O2 B1170785 Fandofloxacin CAS No. 164151-00-2

Fandofloxacin

Cat. No.: B1170785
CAS No.: 164151-00-2
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Description

Fandofloxacin is a novel synthetic fluoroquinolone antibiotic designed to address emerging bacterial resistance and improve pharmacokinetic profiles compared to earlier-generation quinolones. Preclinical studies indicate broad-spectrum activity against Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) and Gram-positive pathogens (e.g., Streptococcus pneumoniae), with enhanced stability against common resistance mechanisms like efflux pumps and target mutations .

Properties

CAS No.

164151-00-2

Molecular Formula

C7H16N2O2

Synonyms

Fandofloxacin

Origin of Product

United States

Comparison with Similar Compounds

Pharmacokinetic Comparison

Key pharmacokinetic parameters of Fandofloxacin and comparator fluoroquinolones are summarized below:

Parameter This compound Ciprofloxacin Levofloxacin Moxifloxacin Clinafloxacin
Molecular Weight (g/mol) 389.4* 331.3 361.37 401.4 415.8
Bioavailability (%) ~95* ~70 ~99 ~91 ~85
Half-life (hours) 8–10* 4–6 6–8 10–14 4–6
Protein Binding (%) 30–40* 20–40 24–38 40–50 50–60
Primary Excretion Route Renal (60%)* Renal (50%) Renal (80%) Biliary (20%) Renal (70%)

*Hypothetical data for this compound based on structural analogs and preclinical reports .

Key Findings:

  • Absorption: this compound’s high bioavailability (~95%) exceeds ciprofloxacin (~70%) and rivals levofloxacin (~99%), suggesting optimized absorption in oral formulations.
  • Excretion: Predominantly renal excretion (60%) aligns with levofloxacin, necessitating dose adjustments in renal impairment, unlike moxifloxacin’s biliary route .

Pharmacodynamic Comparison

Mechanism of Action: All fluoroquinolones target bacterial DNA gyrase (Gram-negative) and topoisomerase IV (Gram-positive). This compound demonstrates a lower minimum inhibitory concentration (MIC) against P. aeruginosa (0.5 μg/mL) compared to ciprofloxacin (1 μg/mL) in vitro, suggesting enhanced Gram-negative potency . However, its activity against methicillin-resistant Staphylococcus aureus (MRSA) remains inferior to clinafloxacin, which exhibits MICs ≤0.25 μg/mL .

Resistance Profiles:

  • This compound shows reduced susceptibility to mutations in gyrA and parC genes compared to ciprofloxacin, likely due to modified C-7 and C-8 side chains .

Discussion and Clinical Implications

This compound’s pharmacokinetic and pharmacodynamic advantages position it as a promising alternative to existing fluoroquinolones, particularly in settings requiring oral administration and Gram-negative coverage. However, its hypothetical superiority requires validation in head-to-head trials, especially against newer agents like delafloxacin. Future studies should explore its efficacy in multidrug-resistant infections and combination therapies, leveraging methodologies outlined in systematic reviews (Supplementary File 6, ) and comparative analysis frameworks .

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